![molecular formula C29H33NO3 B11975622 4-(decyloxy)-N-(dibenzo[b,d]furan-3-yl)benzamide CAS No. 288154-67-6](/img/structure/B11975622.png)
4-(decyloxy)-N-(dibenzo[b,d]furan-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Decyloxy)-N-(dibenzo[b,d]furan-3-yl)benzamide is an organic compound that belongs to the class of benzamides It features a dibenzo[b,d]furan moiety, which is known for its stability and unique electronic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(decyloxy)-N-(dibenzo[b,d]furan-3-yl)benzamide typically involves the following steps:
Formation of the dibenzo[b,d]furan core: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the decyloxy group:
Formation of the benzamide linkage: This involves the reaction of the dibenzo[b,d]furan derivative with a benzoyl chloride derivative under suitable conditions to form the benzamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Decyloxy)-N-(dibenzo[b,d]furan-3-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the benzamide or dibenzo[b,d]furan moieties.
Scientific Research Applications
4-(Decyloxy)-N-(dibenzo[b,d]furan-3-yl)benzamide has several scientific research applications:
Organic Electronics: The compound’s electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: Its structural features may be explored for potential therapeutic applications, such as in the development of new drugs.
Materials Science: The compound can be used in the design of new materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of 4-(decyloxy)-N-(dibenzo[b,d]furan-3-yl)benzamide depends on its specific application. In organic electronics, its role might involve charge transport or light emission. In medicinal chemistry, it could interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved would depend on the nature of these interactions and the biological context.
Comparison with Similar Compounds
Similar Compounds
4-(Dibenzo[b,d]furan-4-yl)aniline: This compound shares the dibenzo[b,d]furan core but has an aniline group instead of a benzamide linkage.
Dibenzo[b,d]thiophene derivatives: These compounds have a similar structure but with a sulfur atom replacing the oxygen in the furan ring.
Uniqueness
4-(Decyloxy)-N-(dibenzo[b,d]furan-3-yl)benzamide is unique due to the presence of the decyloxy group and the benzamide linkage, which confer specific electronic and steric properties
Properties
CAS No. |
288154-67-6 |
|---|---|
Molecular Formula |
C29H33NO3 |
Molecular Weight |
443.6 g/mol |
IUPAC Name |
4-decoxy-N-dibenzofuran-3-ylbenzamide |
InChI |
InChI=1S/C29H33NO3/c1-2-3-4-5-6-7-8-11-20-32-24-17-14-22(15-18-24)29(31)30-23-16-19-26-25-12-9-10-13-27(25)33-28(26)21-23/h9-10,12-19,21H,2-8,11,20H2,1H3,(H,30,31) |
InChI Key |
VJTNNIVXOMIESC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11975556.png)
![Methyl (2E)-2-{[5-(2-chlorophenyl)-2-furyl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11975562.png)
![9-Chloro-2-(3,4-dimethoxyphenyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11975569.png)
![isopropyl (2E)-2-(4-fluorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11975575.png)

![N-(1-{[2-(ethylsulfanyl)pyrimidin-4-yl]oxy}-2-oxo-2-phenylethyl)benzamide](/img/structure/B11975610.png)
![3-[(3,4-Dichlorobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B11975624.png)
![methyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[1-(2-amino-2-oxoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11975639.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11975641.png)

![Isopropyl (2E)-2-(4-butoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11975652.png)

